2-Fluoro-6-(methylthio)benzonitrile

説明

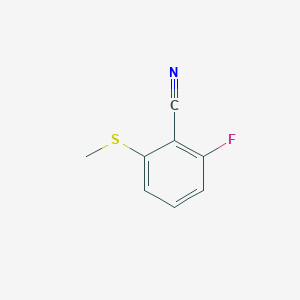

2-Fluoro-6-(methylthio)benzonitrile (CAS: 119584-71-3; MFCD21643610) is a fluorinated aromatic nitrile derivative with a methylthio (-SMe) substituent at the 6-position of the benzene ring . Its molecular formula is C₈H₆FNS, and it has a molecular weight of 167.20 g/mol. The compound is characterized by:

- A benzonitrile core (C₆H₄CN) providing rigidity and reactivity for further functionalization.

- Fluorine at position 2, which enhances electronic effects and metabolic stability.

This compound is primarily used in pharmaceutical and agrochemical research as a precursor for synthesizing heterocycles or bioactive molecules. Its unique substituent combination balances electronic and steric properties, making it valuable in catalysis and medicinal chemistry .

特性

IUPAC Name |

2-fluoro-6-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKIJSXUFKQFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463277 | |

| Record name | 2-fluoro-6-(methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-71-3 | |

| Record name | 2-fluoro-6-(methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Fluoro-6-(methylthio)benzonitrile involves the nucleophilic aromatic substitution reaction. The process typically starts with a fluorinated benzene derivative, such as 2-fluorobenzonitrile. The methylthio group is introduced via a substitution reaction using a suitable thiol reagent, such as methylthiolate, under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

2-Fluoro-6-(methylthio)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Fluoro-6-(methylsulfinyl)benzonitrile, 2-Fluoro-6-(methylsulfonyl)benzonitrile.

Reduction: 2-Fluoro-6-(methylthio)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Fluoro-6-(methylthio)benzonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 2-Fluoro-6-(methylthio)benzonitrile depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrile group can form hydrogen bonds with active site residues, while the fluorine and methylthio groups can enhance binding affinity through hydrophobic interactions.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs of 2-Fluoro-6-(methylthio)benzonitrile, highlighting substituent variations and their implications:

Methylthio (-SMe) vs. Methoxy (-OMe)

- Electronic Effects : The methylthio group is less electron-donating than methoxy due to sulfur’s lower electronegativity. This alters reactivity in electrophilic substitution and metal-catalyzed reactions .

- Lipophilicity : -SMe increases logP (lipophilicity) compared to -OMe, making this compound more suitable for membrane penetration in drug design .

Phenoxy (-OPh) vs. Methylthio (-SMe)

- Steric Effects: The phenoxy group introduces significant steric hindrance, reducing accessibility for nucleophilic attack. This contrasts with the compact -SMe group, which maintains reaction versatility .

Hydroxy (-OH) vs. Methylthio (-SMe)

- Solubility : The hydroxy derivative (2-Fluoro-6-hydroxybenzonitrile) exhibits higher aqueous solubility but lower stability under acidic conditions compared to the methylthio analog .

Chloro (-Cl) vs. Fluoro (-F)

- Reactivity : Chlorine’s larger atomic radius and polarizability make 2-Chloro-6-methylbenzonitrile more reactive in SNAr (nucleophilic aromatic substitution) than its fluoro counterpart .

生物活性

2-Fluoro-6-(methylthio)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C₉H₈FNOS

- Molecular Weight : 201.23 g/mol

- CAS Number : 119584-71-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to participate in multiple biochemical pathways, leading to significant pharmacological effects.

Antitumor Properties

Recent studies have highlighted the compound's potential as an antitumor agent. It has demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa Cells | 0.126 |

| SMMC-7721 Cells | 0.071 |

| K562 Cells | 0.164 |

The mechanisms underlying its antitumor activity include:

- Inhibition of Tubulin Polymerization : Disrupts microtubule dynamics essential for cell division.

- Cell Cycle Arrest : Induces arrest at the G2/M phase, preventing cancer cell proliferation.

- Induction of Apoptosis : Promotes programmed cell death, contributing to its cytotoxic effects.

Anti-inflammatory Activity

Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing therapies for inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds reveals the unique biological profile of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Quinoxaline | Quinoxaline | Baseline activity; lacks additional functional groups |

| 2,3-Dimethylquinoxaline | 2,3-Dimethylquinoxaline | Moderate activity; no carboxylic acid functionality |

| This compound | This compound | High antiproliferative activity; unique functional groups enhance reactivity |

Case Studies

-

Antiproliferative Activity Study :

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth, with the most notable effects observed in SMMC-7721 cells. -

Mechanistic Insights :

Investigations into the mechanisms revealed that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Applications in Pharmaceutical Development

The compound serves as an important intermediate in synthesizing various pharmaceuticals aimed at treating cancer and inflammatory diseases. Its enhanced reactivity and stability make it a valuable building block in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。